molecular formula C12H16FNO B13652287 (3-Fluorophenyl)(tetrahydro-2h-pyran-4-yl)methanamine

(3-Fluorophenyl)(tetrahydro-2h-pyran-4-yl)methanamine

Cat. No.: B13652287
M. Wt: 209.26 g/mol
InChI Key: ZTBOQGBLGPVUBW-UHFFFAOYSA-N
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Description

(3-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine is an organic compound with the molecular formula C12H16FNO It is characterized by the presence of a fluorophenyl group and a tetrahydropyran ring, connected via a methanamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine typically involves the reaction of 3-fluorobenzaldehyde with tetrahydro-2H-pyran-4-ylmethanamine under specific conditions. One common method includes the use of reducing agents such as lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at low temperatures . The reaction mixture is stirred and monitored using thin-layer chromatography (TLC) to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(3-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Hydroxide (OH-), amine groups

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of (3-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine is unique due to its specific combination of a fluorophenyl group and a tetrahydropyran ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

(3-fluorophenyl)-(oxan-4-yl)methanamine

InChI

InChI=1S/C12H16FNO/c13-11-3-1-2-10(8-11)12(14)9-4-6-15-7-5-9/h1-3,8-9,12H,4-7,14H2

InChI Key

ZTBOQGBLGPVUBW-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C(C2=CC(=CC=C2)F)N

Origin of Product

United States

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